molecular formula C21H20O7 B2724222 (Z)-6-(2-oxopropoxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one CAS No. 859662-70-7

(Z)-6-(2-oxopropoxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one

Cat. No.: B2724222
CAS No.: 859662-70-7
M. Wt: 384.384
InChI Key: CIUCOGQQCVRXIY-ZBKNUEDVSA-N
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Description

(Z)-6-(2-oxopropoxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a benzofuran core with various functional groups, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6-(2-oxopropoxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one typically involves multi-step organic reactions. One common approach is the condensation of 2,4,5-trimethoxybenzaldehyde with a suitable benzofuran derivative under basic conditions to form the benzylidene intermediate. This intermediate is then reacted with an appropriate oxopropoxy reagent to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory procedures to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

(Z)-6-(2-oxopropoxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the benzylidene moiety to a more saturated form.

    Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions would result in derivatives with different functional groups replacing the methoxy groups.

Scientific Research Applications

Chemistry

In chemistry, (Z)-6-(2-oxopropoxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with enhanced properties.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer effects. Researchers investigate its interactions with biological targets to understand its potential therapeutic applications.

Medicine

In medicine, derivatives of benzofuran compounds are often explored for their pharmacological properties. This compound could be a candidate for drug development, particularly in areas where its biological activities show promise.

Industry

Industrially, the compound might be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various applications in chemical manufacturing.

Mechanism of Action

The mechanism of action of (Z)-6-(2-oxopropoxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The core structure of the compound, benzofuran, is a common motif in many biologically active molecules.

    2,4,5-Trimethoxybenzaldehyde: This precursor is used in the synthesis of various derivatives with different biological activities.

    Oxopropoxy derivatives:

Uniqueness

What sets (Z)-6-(2-oxopropoxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one apart from similar compounds is its specific combination of functional groups and the resulting biological activities. Its unique structure allows for interactions with a distinct set of molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(2Z)-6-(2-oxopropoxy)-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O7/c1-12(22)11-27-14-5-6-15-17(9-14)28-20(21(15)23)8-13-7-18(25-3)19(26-4)10-16(13)24-2/h5-10H,11H2,1-4H3/b20-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIUCOGQQCVRXIY-ZBKNUEDVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3OC)OC)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3OC)OC)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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